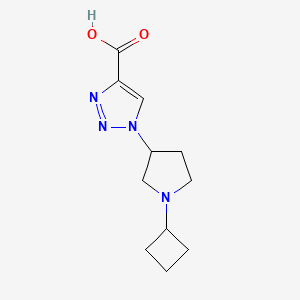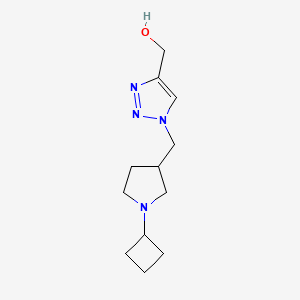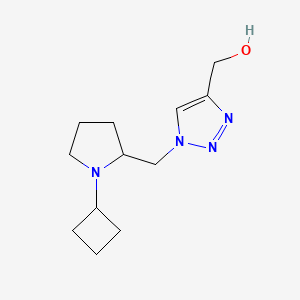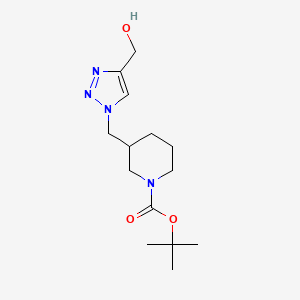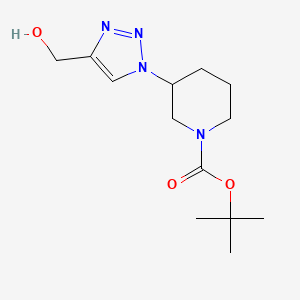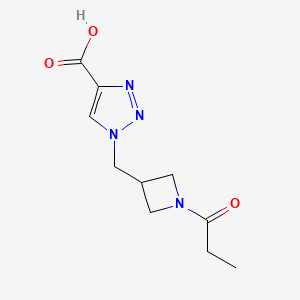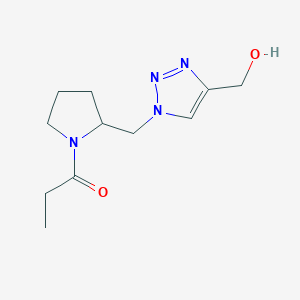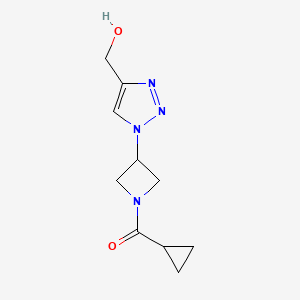![molecular formula C8H8N4 B1482147 1,6-二甲基-1H-咪唑并[1,2-b]吡唑-7-腈 CAS No. 2098013-40-0](/img/structure/B1482147.png)
1,6-二甲基-1H-咪唑并[1,2-b]吡唑-7-腈
描述
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a compound that belongs to the class of molecules known as 1H-imidazo[1,2-b]pyrazoles . This class of molecules has attracted attention due to their diverse and useful bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory properties . The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazoles involves a selective bromination with N-bromosuccinimide (NBS) in acetonitrile . This is followed by a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis
The molecular structure of 1H-imidazo[1,2-b]pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazoles include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-imidazo[1,2-b]pyrazoles are influenced by their molecular structure. They are considered potential non-classical isosteres of indole . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability .科学研究应用
合成和生物活性
1,6-二甲基-1H-咪唑并[1,2-b]吡唑-7-腈及其衍生物因其合成途径和潜在的生物活性而被广泛研究。研究表明,它们可以通过各种化学反应合成,突出了它们在有机化学中的多功能性。例如,该化合物的衍生物已被合成并评估其抗氧化和抗菌活性。该化合物对金黄色葡萄球菌、鼠伤寒沙门氏菌和真菌白色念珠菌等细菌表现出显着的活性。该研究还涉及定量构效关系和分子对接以进一步研究活性,基于分子描述符揭示了预测活性与实际活性之间的高度相关性(Bassyouni 等人,2012 年)。
新型合成方法
另一项研究重点是开发该化合物及其衍生物的新型合成路线,强调这些过程的效率和产率。例如,新的 2-芳基-6-(芳基氨基)-1H-咪唑并[1,2-b]吡唑-7-腈已通过环缩合反应以良好的收率合成,展示了该化合物对各种合成改性的适应性以及生成具有多种生物活性的各种衍生物的潜力(Khalafy 等人,2014 年)。
化学反应性和化合物多样性
进一步的研究探索了该化合物对不同亲核试剂的反应性,导致合成新的吡唑并[1,5-a]嘧啶、苯并[4,5]咪唑并[1,2-a]嘧啶和其他杂环化合物。这项研究不仅扩展了 1,6-二甲基-1H-咪唑并[1,2-b]吡唑-7-腈衍生物的化学空间,还为发现具有潜在治疗应用的化合物开辟了新途径(Abdel-Khalik 等人,2008 年)。
作用机制
Target of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
未来方向
The future directions for research on 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and similar compounds could involve further exploration of their bioactivities and potential applications in pharmaceutical, agrochemical, and material science applications . Additionally, the development of new synthesis methods and the study of less common heterocyclic ring systems may yield new physicochemical and medicinal properties .
生化分析
Biochemical Properties
1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression . Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in enzyme activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels . The compound’s role in these pathways often involves inhibition of key enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing its overall biochemical and pharmacological properties .
属性
IUPAC Name |
1,6-dimethylimidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHMIXUGLTNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


